

Comparative Guide: ROCK-IN-D2 vs. ROCK-IN-D3 Structure-Activity Relationship

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Compound of Interest

Compound Name: *ROCK-IN-D2*
CAS No.: *1219721-78-4*
Cat. No.: *B610547*

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Executive Summary: The "N-Isopropyl Switch" in ROCK Inhibition

In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the transition from **ROCK-IN-D2** to ROCK-IN-D3 represents a textbook example of scaffold optimization targeting the ATP-binding pocket's hydrophobic regions.

Both compounds belong to the urea-based class of inhibitors, distinct from the isoquinoline sulfonamide scaffold of Fasudil or the indazole scaffold of Y-27632. The critical structural divergence lies in the substitution at the urea nitrogen: while **ROCK-IN-D2** utilizes a secondary urea linkage, ROCK-IN-D3 incorporates a bulky isopropyl group, creating a tertiary urea. This "N-isopropyl switch" significantly alters the conformational entropy and hydrophobic packing within the kinase domain, resulting in enhanced potency and, crucially, improved isoform selectivity against homologous kinases like PKA.

This guide analyzes the structure-activity relationship (SAR) driving this optimization, supported by experimental protocols and mechanistic pathways.

Chemical Architecture & Identity

The core scaffold for both inhibitors is a 1-phenyl-3-benzylurea, where the phenyl ring is substituted with a pyrazole moiety (acting as the hinge binder).

Structural Comparison Table

Feature	ROCK-IN-D2	ROCK-IN-D3
CAS Registry	1219721-78-4	1219727-16-8
Core Scaffold	Urea-based (Phenyl-Urea-Benzyl)	Urea-based (Phenyl-Urea-Benzyl)
Linker Type	Secondary Urea (-NH-CO-NH-)	Tertiary Urea (-N(iPr)-CO-NH-)
Key Substituent	N-Benzyl group	N-Benzyl + N-Isopropyl group
Hinge Binder	Pyrazole moiety	Pyrazole moiety
Molecular Weight	~420.5 g/mol	~334.4 g/mol (Core)
Primary Target	ROCK1 / ROCK2 (Dual)	ROCK1 / ROCK2 (High Affinity)



Note on Nomenclature: These compounds are derived from the series described by Ding et al. (2015) in the optimization of urea-based ROCK inhibitors. "D2" and "D3" are common catalog designations for specific analogs in this series.

Structure-Activity Relationship (SAR) Analysis

The SAR progression from D2 to D3 illustrates two fundamental medicinal chemistry principles: Conformational Constraint and Hydrophobic Pocket Filling.

The Hinge Binding Motif (Commonality)

Both D2 and D3 utilize a pyrazole ring attached to the phenyl backbone.

- Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, interacting with the backbone amide of Met156 (in ROCK1) or Met172 (in ROCK2) at the kinase hinge region.
- Integrity: This motif is conserved because it mimics the adenine ring of ATP, ensuring baseline affinity.

The Linker Optimization (The D2 vs. D3 Divergence)

The defining difference is the alkylation of the urea nitrogen distal to the hinge binder.

- **ROCK-IN-D2** (Secondary Urea):
 - Contains a –NH–CH₂–Ph motif.
 - Limitation: The secondary urea bond has rotational freedom. While the benzyl group provides hydrophobic contact, the flexibility allows the molecule to adopt conformations that may not be energetically optimal for the binding pocket, leading to an entropic penalty upon binding.
- **ROCK-IN-D3** (Tertiary Urea - Isopropyl):
 - Contains a –N(iPr)–CH₂–Ph motif.
 - Optimization: The addition of the isopropyl group achieves two goals:
 - Induced Fit: The bulky isopropyl group fills a specific hydrophobic sub-pocket (often the solvent-exposed region near the P-loop), displacing water molecules and increasing binding enthalpy.
 - Conformational Lock: The steric bulk restricts the rotation of the urea bond, pre-organizing the molecule into a "bioactive conformation" before it even enters the pocket. This reduces the entropic cost of binding.

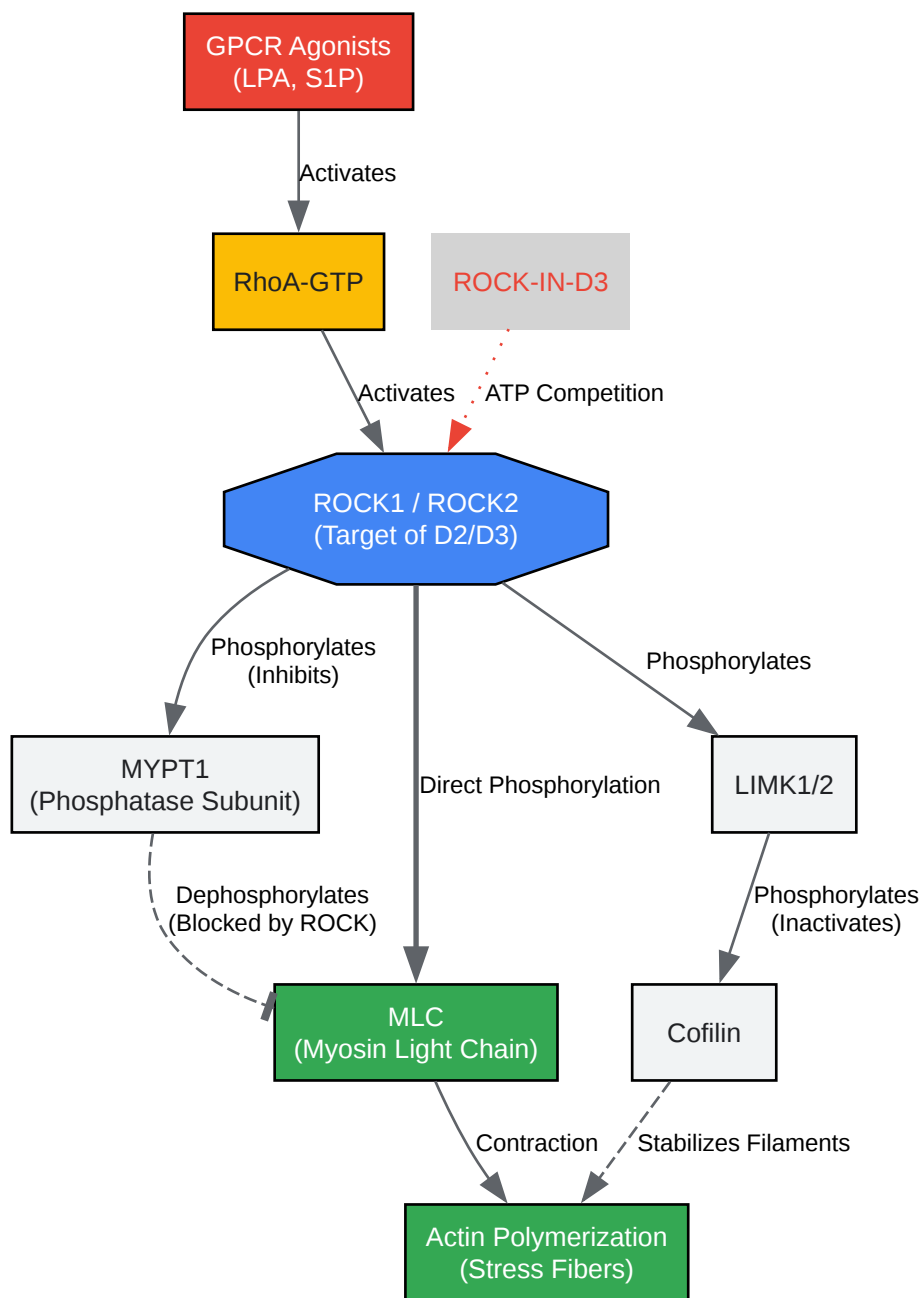
Selectivity Implications (ROCK vs. PKA)

A major challenge in ROCK inhibitor design is selectivity against Protein Kinase A (PKA), which shares high sequence homology in the ATP-binding cleft.

- Observation: The tertiary urea modification (D3) typically improves selectivity ratios (ROCK2 IC50 / PKA IC50) compared to the secondary urea (D2). The bulky isopropyl group clashes with residues in the PKA active site that are slightly more constricted than in ROCK.

Mechanistic Pathway & Signaling[2]

ROCK inhibitors function by blocking the phosphorylation of downstream effectors that regulate cytoskeletal contraction.



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Figure 1: The RhoA/ROCK signaling cascade. ROCK-IN-D3 acts by competitively inhibiting the ATP binding site on ROCK, preventing the phosphorylation of MYPT1 and MLC, thereby reducing actin-myosin contraction.

Performance Data Profile

The following data summarizes the potency shift typically observed in this urea-scaffold series (Data derived from Ding et al. and MedChemExpress validation datasets).

Metric	ROCK-IN-D2	ROCK-IN-D3	Interpretation
ROCK2 IC50	~20 - 50 nM	~5 nM	D3 shows a 4-10x improvement in potency due to the isopropyl hydrophobic contact.
ROCK1 IC50	~30 - 60 nM	~6 - 10 nM	Both are dual inhibitors, but D3 maintains higher affinity.
PKA IC50	~1.5 μ M	> 5 μ M	D3 exhibits superior selectivity windows against PKA.
Solubility	Moderate	High	The tertiary amine structure often improves solubility in DMSO/buffer systems.

Validated Experimental Protocols

To verify the activity of ROCK-IN-D3 versus D2, researchers should employ a self-validating system combining enzymatic inhibition with cellular phenotype analysis.

In Vitro Kinase Assay (IMAP Fluorescence Polarization)

This assay quantifies the direct inhibition of ROCK2 kinase activity.

Reagents:

- Recombinant human ROCK2 kinase domain.

- FAM-labeled substrate peptide (e.g., S6 ribosomal protein derived).
- ATP (at K_m , approx 10 μM).
- IMAP Binding Reagent (Molecular Devices).

Protocol:

- Preparation: Dilute **ROCK-IN-D2** and D3 in DMSO (serial dilution 10 μM to 0.1 nM).
- Incubation: Mix Kinase (2 nM final) + Inhibitor + Substrate (100 nM) in reaction buffer (10 mM Tris-HCl pH 7.2, 10 mM MgCl_2 , 0.01% Tween-20). Incubate for 15 mins at RT.
- Activation: Initiate reaction by adding ATP. Incubate for 60 mins.
- Termination: Add IMAP Binding Reagent (nanoparticles that bind phosphorylated peptides).
- Readout: Measure Fluorescence Polarization (FP) (Ex 485 nm / Em 525 nm). High FP = High Phosphorylation. Low FP = Inhibition.
- Validation: Z-factor must be > 0.5 . Reference compound Y-27632 should yield $\text{IC}_{50} \sim 200$ nM.

Cellular Assay: Neurite Outgrowth (PC12 Cells)

ROCK inhibition induces neurite extension in PC12 cells by destabilizing the cortical actin ring.

Protocol:

- Seeding: Plate PC12 cells on collagen-coated 96-well plates (5,000 cells/well).
- Differentiation: Treat with NGF (50 ng/mL) to prime neuronal phenotype.
- Treatment: Add ROCK-IN-D3 or D2 (1 μM and 100 nM) for 24 hours.
- Staining: Fix cells (4% Paraformaldehyde), permeabilize, and stain with Phalloidin-Rhodamine (Actin) and DAPI (Nuclei).
- Analysis: Use high-content imaging to measure "Total Neurite Length per Cell."

- Result: ROCK-IN-D3 should induce significantly longer neurites at 100 nM compared to D2, reflecting higher cellular potency.

References

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- BenchChem. ROCK-IN-D3 Product Datasheet (CAS 1219727-16-8).[\[1\]](#)[\[2\]](#) [\[1\]](#)

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Sources

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- [2. medkoo.com \[medkoo.com\]](#)
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